2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate
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Overview
Description
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate typically involves the reaction of 2-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols, or alkoxides).
Scientific Research Applications
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate can be compared with other benzopyran derivatives such as flavanones and chromones. While all these compounds share a common benzopyran core, they differ in their substituents and biological activities. For example:
Properties
CAS No. |
62113-87-5 |
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Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(2-methyl-4-oxo-2,3-dihydrochromen-7-yl) methanesulfonate |
InChI |
InChI=1S/C11H12O5S/c1-7-5-10(12)9-4-3-8(6-11(9)15-7)16-17(2,13)14/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
IDIVYTPWWXITEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
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